Didodecyl phthalate
Overview
Description
Synthesis Analysis
The synthesis of phthalates, including didodecyl phthalate, often involves a series of chemical reactions starting from readily available phthalates. A notable approach includes the transformation of dialkyl phthalates into fused bicyclo systems through a dearomatization/cyclization process, followed by conversion into cyclonona- and cyclodecadienes. This procedure is promoted by alkaline metals in tetrahydrofuran (THF) and represents a stereoselective method for crafting larger carbocycles from phthalates (Prado et al., 2015).
Scientific Research Applications
Thyroid Hyperfunction : DIDP and similar phthalates can increase the activity of the human sodium/iodide symporter promoter, potentially contributing to thyroid hyperfunction (Breous, Wenzel, & Loos, 2005).
Endocrine Disruption and Metabolic Diseases : DIDP is associated with endocrine disruption and various metabolic diseases, making its toxicokinetic properties crucial for future environmental regulation and human risk assessment studies (Jeong, Jang, Cho, & Lee, 2021).
Activation of Aryl Hydrocarbon and Androgen Receptors : DIDP affects the activation of both the aryl hydrocarbon receptor and the androgen receptor (Krüger, Long, & Bonefeld‐Jørgensen, 2008).
Use in Plastics and Allergic Reactions : As a plasticizer, DIDP is used in plastic and plastic coating production to increase flexibility. However, it has been observed to cause positive patch test reactions, indicating potential allergic responses (Lensen, Jungbauer, Coenraads, & Schuttelaar, 2012).
Insulin Resistance in Adolescents : Exposure to DIDP is linked with increased insulin resistance in adolescents (Attinà & Trasande, 2015).
Aggravation of Allergic Dermatitis : Oral exposure to DIDP can exacerbate allergic dermatitis in mice by causing oxidative stress and enhancing thymic stromal lymphopoietin production (Shen et al., 2017).
Estrogenic Endocrine Disrupting Activity : DIDP has been identified as having estrogenic endocrine disrupting activity, posing potential health risks to humans (Chen et al., 2014).
Learning and Memory Impairment : DIDP may worsen formaldehyde-exposure-induced learning and memory impairment in mice (Ge et al., 2019).
Carcinogenic Potential : A study suggests that DIDP does not have carcinogenic potential in Fischer 344 rats due to its limited potential for peroxisomal proliferating activity (Cho et al., 2008).
Reproduction and Development : DIDP exposure showed no effect on reproduction or development in a Japanese medaka multigenerational assay, but high-dose in utero exposure disrupts the development of fetal testicular cells in rats (Patyna et al., 2006; Zhang et al., 2020).
Behavior and Biochemical Effects in Zebrafish : Exposure to DIDP in zebrafish led to alterations in swimming behavior, circadian rhythm, liver and heart tissue transaminases activities, and decreased total antioxidant capacity and acetylcholinesterase enzyme activities (Poopal et al., 2020).
Exposure in the General Population : Studies indicate that the general U.S. population, including children, is exposed to DIDP, with higher concentrations found among children than adolescents and adults (Calafat et al., 2010).
Metabolites as Biomarkers : Oxidative metabolites of DIDP are considered better biomarkers for DIDP exposure assessment than its primary metabolites, suggesting that the prevalence of exposure may be underestimated (Silva et al., 2007; Kato et al., 2007; Saravanabhavan & Murray, 2012).
Dietary Exposure and Reproductive Effects in Rats : Dietary levels of DIDP in rats showed no effects on fertility but reduced offspring survival at early postnatal days (Hushka et al., 2001).
Detection Methods in House Dust : Studies have developed methods for determining DIDP and other phthalates in house dust, which are important for understanding environmental exposure (Abb et al., 2009; Kubwabo et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
didodecyl benzene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H54O4/c1-3-5-7-9-11-13-15-17-19-23-27-35-31(33)29-25-21-22-26-30(29)32(34)36-28-24-20-18-16-14-12-10-8-6-4-2/h21-22,25-26H,3-20,23-24,27-28H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFGCEQWYLJYNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H54O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062419 | |
Record name | Didodecyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Didodecyl phthalate | |
CAS RN |
2432-90-8 | |
Record name | Didodecyl phthalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2432-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Didodecylphthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Didodecyl phthalate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68022 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Benzenedicarboxylic acid, 1,2-didodecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Didodecyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Didodecyl phthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.650 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DILAURYL PHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4DS0Z43HQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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